2-(4-chlorophenyl)-3-[2-(2,3-dimethylphenoxy)ethyl]quinazolin-4(3H)-one
Description
2-(4-CHLOROPHENYL)-3-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylphenoxyethyl group, and a dihydroquinazolinone core
Properties
Molecular Formula |
C24H21ClN2O2 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-[2-(2,3-dimethylphenoxy)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C24H21ClN2O2/c1-16-6-5-9-22(17(16)2)29-15-14-27-23(18-10-12-19(25)13-11-18)26-21-8-4-3-7-20(21)24(27)28/h3-13H,14-15H2,1-2H3 |
InChI Key |
QZYPZUZWRRBNKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-CHLOROPHENYL)-3-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Dimethylphenoxyethyl Group: This step involves nucleophilic substitution reactions to introduce the dimethylphenoxyethyl moiety.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-(4-CHLOROPHENYL)-3-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-CHLOROPHENYL)-3-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-3-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-CHLOROPHENYL)-3-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can be compared with other similar compounds, such as:
Quinazolinone Derivatives: These compounds share the quinazolinone core but differ in their substituents, leading to variations in their properties and applications.
Chlorophenyl Compounds: Compounds with a chlorophenyl group may have similar chemical reactivity but different biological activities.
Dimethylphenoxyethyl Compounds: These compounds share the dimethylphenoxyethyl moiety but differ in their core structures, affecting their overall properties.
The uniqueness of 2-(4-CHLOROPHENYL)-3-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
